methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 6 and a methyl ester group at position 4. This structure combines electronic modulation (via fluorine) and synthetic versatility (via the ester), making it a critical intermediate in medicinal chemistry for developing receptor-targeted therapeutics .
Properties
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMIGNBVNPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204361 | |
| Record name | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-57-3 | |
| Record name | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1H-pyrrolo[2,3-b]pyridine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography using a suitable solvent system to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a promising lead compound in cancer treatment. It has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in promoting tumor growth and metastasis.
- Mechanism of Action : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC50 values of 7 nM for FGFR1, indicating strong efficacy in blocking receptor activity .
- In Vitro Studies : In vitro experiments demonstrated that this compound could significantly inhibit the proliferation of breast cancer cells (4T1 cell line), induce apoptosis, and reduce cell migration and invasion .
Synthesis of Derivatives
The compound serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. Researchers have explored modifications to the pyrrolo[2,3-b]pyridine scaffold to improve potency and selectivity against specific targets.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound 4h | Potent FGFR inhibitor | |
| Modified analogs | Enhanced anti-cancer properties |
Case Study 1: FGFR Inhibition
A comprehensive study focused on the design and synthesis of this compound derivatives revealed their potential as effective FGFR inhibitors. The research provided insights into structure-activity relationships (SAR) that guided further optimization of these compounds for better therapeutic profiles.
Case Study 2: Anticancer Efficacy
In another investigation, the efficacy of this compound was evaluated in vivo using animal models. Results indicated a significant reduction in tumor size when treated with this compound compared to controls. This underscores its potential utility in clinical settings for cancer therapy.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs results in the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Properties
The table below compares methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with key analogues, emphasizing substituent positions, molecular properties, and applications:
Key Differences and Implications
Fluorine Position: 6-Fluoro vs. For example, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is noted for its role in drug discovery due to its fluorine-induced selectivity . 4-Fluoro vs. 6-Fluoro: Shifting fluorine to position 4 (as in QM-7391) alters the electron density distribution, which could influence reactivity in cross-coupling reactions .
Functional Group Variations :
- Ester vs. Aldehyde : The methyl ester in the target compound offers stability and synthetic flexibility (e.g., hydrolysis to carboxylic acids), whereas the aldehyde derivative (CAS: 1190310-04-3) is more reactive, suitable for condensation reactions .
- Trifluoromethyl Substitution : The CF₃ group (CAS: EN300-317546) increases lipophilicity and metabolic resistance, advantageous in CNS-targeting drugs .
Halogen Substitution :
Pharmacological Relevance
Fluorine’s electronegativity and small atomic radius likely contribute to such selectivity, suggesting that the 6-fluoro analogue could exhibit similar or improved binding profiles.
Biological Activity
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-57-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.17 g/mol
- CAS Number : 1190321-57-3
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the strategic modification of the pyrrolo[2,3-b]pyridine scaffold. Research has shown that variations in substituents at the 4-position significantly influence the compound's biological activity. For example, the introduction of different halogens or alkyl groups can enhance potency against specific targets.
Table 1: Structural Modifications and Their Effects on Biological Activity
| Compound Variant | Substituent | PDE4B IC50 (μM) | Notes |
|---|---|---|---|
| Original | None | 0.8 | Baseline activity |
| Variant A | 3-F | 0.48 | Increased potency |
| Variant B | 4-Cl | 2.4 | Decreased activity |
| Variant C | 5-Me | >10 | Inactive |
Inhibition of Phosphodiesterases
This compound has been identified as a selective inhibitor of phosphodiesterase type 4B (PDE4B). PDEs are critical enzymes that regulate intracellular levels of cyclic nucleotides, which play a vital role in various cellular signaling pathways. The inhibition of PDE4B has therapeutic potential in treating inflammatory diseases and certain central nervous system disorders.
In vitro studies have demonstrated that this compound effectively inhibits TNF-α release from macrophages exposed to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and synthetic bacterial lipopeptides. This suggests a potential application in conditions characterized by excessive inflammation.
Case Studies
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of various pyrrolo[2,3-b]pyridine derivatives, this compound exhibited significant inhibition of TNF-α production in macrophage cultures. This finding aligns with its mechanism as a PDE4B inhibitor, highlighting its potential for therapeutic use in inflammatory diseases .
- CNS Activity : The compound was also evaluated for its effects on central nervous system receptors. While it showed selectivity against certain receptors, further optimization is required to enhance its CNS penetrance and reduce side effects associated with PDE inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
- A robust approach involves esterification of the corresponding carboxylic acid intermediate. For example, in analogous compounds, ethyl esters were synthesized via reaction of pyrrole carboxylates with acyl chlorides under basic conditions (e.g., using DMF as a catalyst) . Alternatively, nucleophilic substitution reactions (e.g., coupling fluorinated benzoyl chlorides to pyrrole precursors) can introduce fluorine substituents, as demonstrated in the synthesis of fluorinated benzoyl-pyrrole derivatives . Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) and purification via column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
- Multi-modal characterization is critical:
- 1H NMR : Analyze chemical shifts for the pyrrolo[2,3-b]pyridine core (e.g., aromatic protons at δ 6.32–8.69 ppm) and ester methyl groups (δ 1.32–4.27 ppm) .
- Mass Spectrometry (ESIMS) : Confirm molecular ion peaks (e.g., m/z 402.2 for a related fluorinated ester) and fragmentation patterns .
- HPLC-Purity : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 6-fluoro substituent?
- Synthesize analogs with varying substituents (e.g., trifluoromethyl, chloro, or hydrogen at position 6) and compare their biological activity. For instance, replacing fluorine with trifluoromethyl in pyrrolo[2,3-b]pyridine derivatives significantly altered kinase inhibition profiles . Use computational tools (e.g., molecular docking) to predict binding interactions and validate with in vitro assays (e.g., IC50 measurements).
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Unexpected NMR Peaks : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, in fluorinated pyrrolo-pyridines, coupling between fluorine and adjacent protons can complicate 1H NMR spectra; deuterated solvents (e.g., DMSO-d6) and decoupling techniques may clarify assignments .
- Crystallographic Validation : If available, compare experimental data with X-ray crystal structures of related compounds (e.g., ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate) to confirm bond lengths and angles .
Q. What strategies improve compound stability in biological assays?
- Storage : Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
- In Vitro Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via LC-MS over 24–48 hours. Adjust buffer composition (e.g., add 1% DMSO to enhance solubility) if precipitation occurs .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in synthesizing fluorinated pyrrolo-pyridines?
- Moisture Control : Use anhydrous solvents and Schlenk lines for moisture-sensitive steps (e.g., acyl chloride formation).
- Reaction Monitoring : Employ TLC with UV-active indicators (e.g., ceric ammonium molybdate) to track intermediate formation.
- Scale-Up Protocols : Optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 min) for small-scale reactions before scaling to gram quantities .
Q. How can researchers mitigate side reactions during fluorination?
- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., acetonitrile) to minimize byproducts.
- Protecting Groups : Temporarily protect reactive sites (e.g., amine or hydroxyl groups) with Boc or TMS before introducing fluorine .
Data Analysis and Interpretation
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify discrepancies. For example, esterase-mediated hydrolysis of the methyl ester in vivo may reduce efficacy compared to in vitro results .
- Metabolite Identification : Use high-resolution LC-MS to detect and quantify metabolites (e.g., free carboxylic acid derivatives) that may contribute to off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
